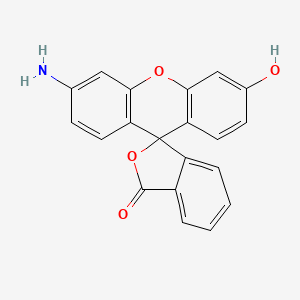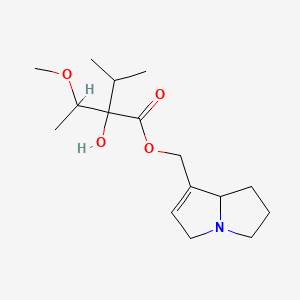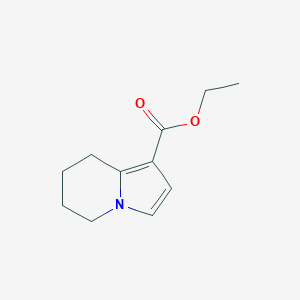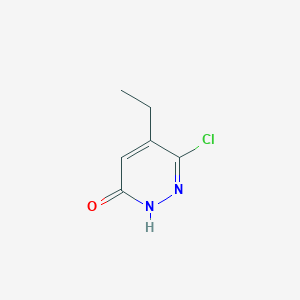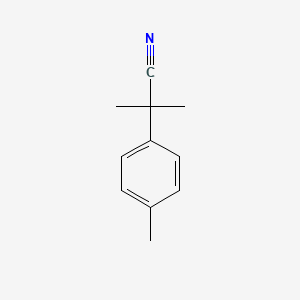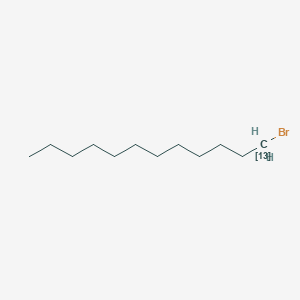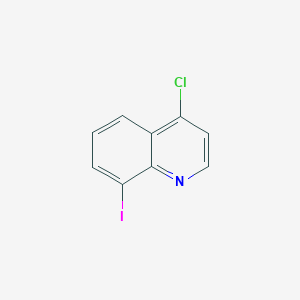![molecular formula C7H6ClN5 B1601755 6-クロロピリド[3,2-d]ピリミジン-2,4-ジアミン CAS No. 93684-07-2](/img/structure/B1601755.png)
6-クロロピリド[3,2-d]ピリミジン-2,4-ジアミン
概要
説明
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C7H6ClN5 . It is an impurity of the antihypertensive and antialopecia agent Minoxidil .
Molecular Structure Analysis
The molecular structure of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine consists of a pyrimidine ring fused with a pyridine ring. The pyrimidine ring contains two nitrogen atoms and four carbon atoms, while the pyridine ring contains one nitrogen atom and five carbon atoms. The compound also contains a chlorine atom attached to the pyridine ring .Physical And Chemical Properties Analysis
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine is a pale-yellow to yellow-brown solid . It has a molecular weight of 195.61 g/mol .科学的研究の応用
治療の可能性
ピリド[2,3-d]ピリミジンとその誘導体は、有意な治療上の関心を示しています。 これらは、数多くの出版物、研究、および臨床試験で実証されているように、新しい治療法の開発に使用されてきました . ピリドピリミジン部分は、関連する薬物に存在し、広く研究されてきました .
抗がん剤への応用
ピリド[2,3-d]ピリミジンは、抗がん活性と関連付けられています . たとえば、これらは、細胞周期の進行の重要な調節因子であり、さまざまな種類の癌に関与しているサイクリン依存性キナーゼ4(CDK4)の阻害剤として使用されてきました .
抗菌剤への応用
これらの化合物は、抗菌活性も示しています . これらは、新しい抗菌剤の開発に使用されており、抗生物質耐性の増大という問題に対する潜在的な解決策を提供しています .
抗炎症および鎮痛剤への応用
ピリド[2,3-d]ピリミジンは、抗炎症および鎮痛活性と関連付けられています . これらは、炎症と痛みを特徴とする状態の治療に使用できる可能性があります .
抗ウイルス剤への応用
これらの化合物は、抗ウイルス活性も示しています . これらは、新しい抗ウイルス薬の開発に使用されており、特に新興および再興のウイルス性疾患のコンテキストにおいて関連しています .
降圧剤への応用
ピリド[2,3-d]ピリミジンは、降圧活性と関連付けられています . これらは、心臓血管疾患の主要なリスク因子である高血圧の治療に使用できる可能性があります .
ジヒドロ葉酸レダクターゼ(DHFR)の阻害剤
これらの化合物は、ジヒドロ葉酸レダクターゼ(DHFR)の強力な阻害剤として使用されてきました . DHFRは、ほとんどの寄生虫疾患における重要な標的部位です .
抗リーシュマニア剤への応用
ピリド[2,3-d]ピリミジンは、抗リーシュマニア活性も示しています . これらは、リーシュマニア寄生虫によって引き起こされる、忘れられた熱帯病であるリーシュマニア症の治療に使用できる可能性があります .
作用機序
Target of Action
The primary targets of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine are tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine interacts with its targets, leading to changes in their activity. For instance, it inhibits dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . By inhibiting DHFR, the compound disrupts DNA synthesis and cell division .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tyrosine kinase and ABL kinase, it disrupts the signaling pathways that regulate cell growth and survival . Similarly, by inhibiting phosphatidylinositol-3 kinase and mammalian target of rapamycin, it affects the pathways involved in cell proliferation and survival .
Pharmacokinetics
Its degree of lipophilicity, which reflects its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine’s action are primarily antitumor effects. By inhibiting key enzymes and disrupting critical cellular pathways, the compound can inhibit the growth of cancer cells and induce apoptosis .
特性
IUPAC Name |
6-chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H,(H4,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENAHOTYMCVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N=C2N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538876 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93684-07-2 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

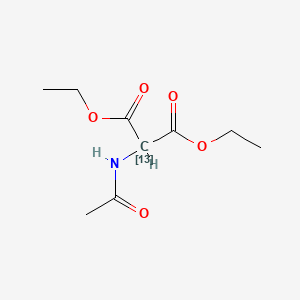
![Methyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1601675.png)
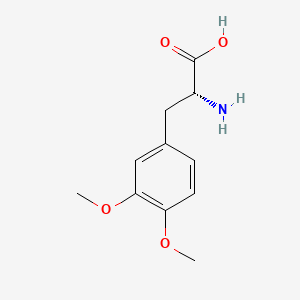
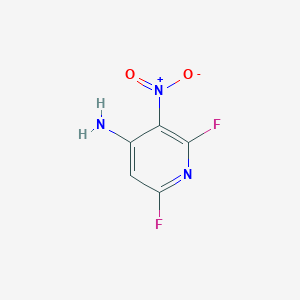
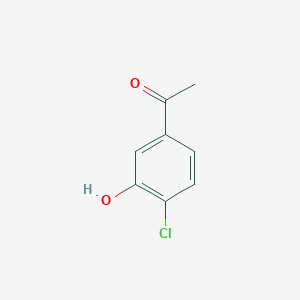
![7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1601680.png)
